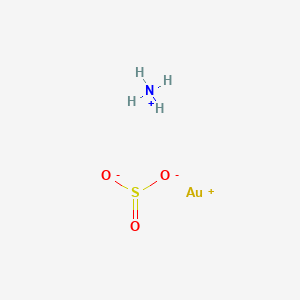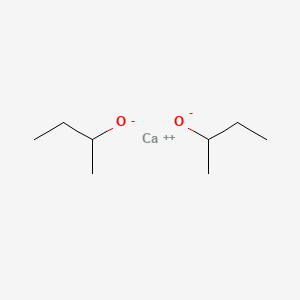
Calcium dibutan-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium dibutan-2-olate is an organometallic compound with the molecular formula C8H18CaO2 and a molecular weight of 186.31 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium dibutan-2-olate can be synthesized through the reaction of calcium hydride with butan-2-ol. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
CaH2+2C4H9OH→Ca(O(C4H9)2+2H2
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is common to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Calcium dibutan-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form calcium butanoate.
Reduction: It can be reduced to form calcium hydride and butan-2-ol.
Substitution: The butan-2-olate groups can be substituted with other alkoxide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides and other alkoxides are common reagents.
Major Products Formed
Oxidation: Calcium butanoate.
Reduction: Calcium hydride and butan-2-ol.
Substitution: Various calcium alkoxides depending on the substituent used.
Scientific Research Applications
Calcium dibutan-2-olate has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential role in biological systems and as a calcium source.
Medicine: Explored for its potential use in drug delivery systems and as a calcium supplement.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of calcium dibutan-2-olate involves its ability to release calcium ions (Ca2+) upon dissociation. These calcium ions play a crucial role in various biochemical pathways, including signal transduction, muscle contraction, and bone formation. The compound interacts with specific molecular targets, such as calcium channels and binding proteins, to exert its effects .
Comparison with Similar Compounds
Properties
CAS No. |
7726-52-5 |
|---|---|
Molecular Formula |
C8H18CaO2 |
Molecular Weight |
186.31 g/mol |
IUPAC Name |
calcium;butan-2-olate |
InChI |
InChI=1S/2C4H9O.Ca/c2*1-3-4(2)5;/h2*4H,3H2,1-2H3;/q2*-1;+2 |
InChI Key |
JMGOMFCHJYZMFS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)[O-].CCC(C)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


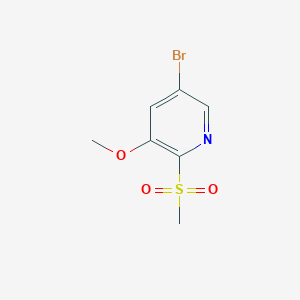

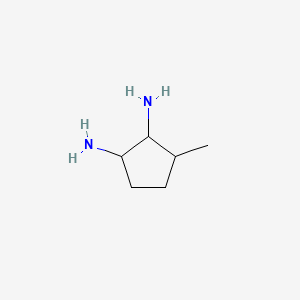
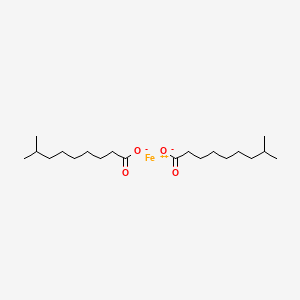
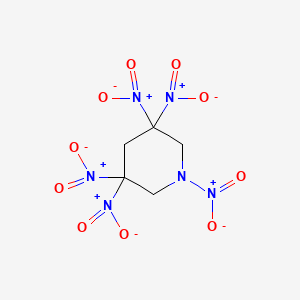

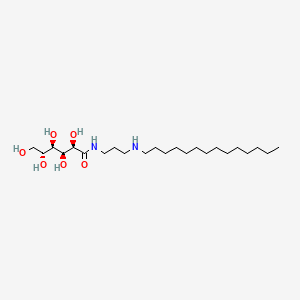
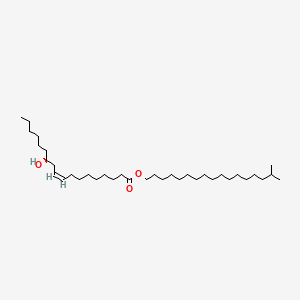
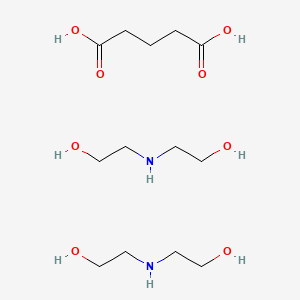
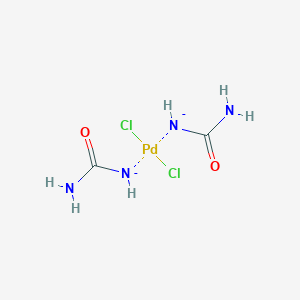


![4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline](/img/structure/B12652335.png)
